
Copanlisib
Descripción general
Descripción
Copanlisib es un inhibidor selectivo de la fosfoinosítido 3-quinasa (PI3K) de clase I pan con actividad preferencial contra las isoformas alfa y delta. Se utiliza principalmente para el tratamiento del linfoma folicular recidivante en adultos que han recibido al menos dos terapias sistémicas previas . This compound se comercializa bajo el nombre de marca Aliqopa y se administra por vía intravenosa .
Métodos De Preparación
La preparación de copanlisib implica varias rutas sintéticas y condiciones de reacción. Un método comienza con un compuesto conocido, 2-amino-3-metoxi-4-(3-morfolin-4-ilpropoxi)benzonitrilo, e implica heterociclización, condensación cíclica, aminación halogenada y amidación . Este método es rentable, ecológico y adecuado para la producción industrial . Otro método implica pasos similares, incluida la heterociclización, la amidación y la sustitución-ciclización .
Análisis De Reacciones Químicas
Phase I Metabolic Reactions
Copanlisib undergoes seven primary phase I metabolic pathways identified using human liver microsomes (HLMs) and LC-MS/MS analysis ( ):
Metabolite ID | Molecular Weight ([M+H]⁺) | Key Fragment Ions (m/z) | Metabolic Pathway | Structural Modification Site |
---|---|---|---|---|
M497a | 497 | 479, 358, 128 | Hydroxylation | 2,3-Dihydroimidazole ring |
M497b | 497 | 479, 144, 126 | α-Hydroxylation | Morpholine ring |
M495 | 495 | 142, 233, 354 | α-Oxidation | Morpholine ring |
M455 | 455 | 102, 233, 354 | Oxidative dealkylation | Morpholine ring cleavage |
M483a | 483 | 100, 128, 361 | Reduction | 2,3-Dihydroimidazole ring |
M483b | 483 | 130, 233, 354 | Oxidative dealkylation | Morpholine ring cleavage |
M499 | 499 | 128, 100, 361 | Reduction + N-oxidation | Dihydroimidazole ring and pyrimidine ring |
Key observations:
-
Morpholine ring modifications dominate via α-hydroxylation, oxidation, and cleavage.
-
Dihydroimidazole ring undergoes reduction and hydroxylation.
-
Pyrimidine ring experiences N-oxidation in tandem with dihydroimidazole reduction ( ).
Reactive Metabolites and Bioactivation Pathways
Four reactive intermediates were identified using nucleophilic trapping agents ( ):
Reactive Intermediate | Trapping Agent | Adduct Molecular Weight ([M+H]⁺) | Proposed Electrophile | Formation Mechanism |
---|---|---|---|---|
M506 | Potassium cyanide | 506 | Iminium ion | CYP-mediated oxidation → dehydration → iminium ion |
M508 | Potassium cyanide | 508 | Iminium ion | Reduction + CYP-mediated oxidation → iminium ion |
M439 | Methoxyamine | 439 | Aldehyde | Oxidative dealkylation of morpholine → aldehyde |
M512 | Methoxyamine | 512 | Aldehyde | Morpholine ring cleavage → aldehyde |
Mechanism Highlights:
-
Iminium Ion Formation :
-
Aldehyde Formation :
Enzymatic Drivers and Excretion
-
Primary Enzyme : CYP3A (>90% contribution), with minor roles for CYP1A1 (<10%) ( ).
-
Excretion :
-
Key Metabolite : M1 (5% plasma radioactivity) retains pharmacological activity comparable to this compound ( ).
Toxicological Implications
Reactive intermediates (e.g., iminium ions, aldehydes) may contribute to idiosyncratic toxicity, including:
-
Hepatotoxicity : Via covalent binding to hepatic proteins.
-
Drug-Induced Immune Reactions : Through haptenization of cellular proteins ( ).
Structural Vulnerabilities
Aplicaciones Científicas De Investigación
Copanlisib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza en el tratamiento de diversas neoplasias hematológicas, incluido el linfoma folicular, el linfoma de la zona marginal y el linfoma difuso de células B grandes . This compound ha demostrado efectos sinérgicos cuando se combina con otros agentes dirigidos, como venetoclax, en modelos de linfoma de células B y T . Además, se está investigando su posible uso en el tratamiento del cáncer endometrial, el colangiocarcinoma y el linfoma no Hodgkin .
Mecanismo De Acción
Copanlisib ejerce sus efectos inhibiendo la vía de señalización PI3K, que está involucrada en la proliferación y supervivencia celular . Se dirige principalmente a las isoformas PI3K-alfa y PI3K-delta expresadas en células B malignas . Al inhibir estas isoformas, this compound induce la muerte de las células tumorales a través de la apoptosis e inhibe la proliferación de las líneas celulares B malignas primarias . Los objetivos moleculares del fármaco incluyen las isoformas PI3K, que a menudo se sobreexpresan en las neoplasias de células B .
Comparación Con Compuestos Similares
Copanlisib se compara con otros inhibidores de PI3K, como idelalisib, que es un inhibidor selectivo de PI3K-delta . A diferencia de idelalisib, this compound se dirige a múltiples isoformas de PI3K, proporcionando un patrón más amplio de actividad antitumoral preclínica en las neoplasias de células B y T . Otros compuestos similares incluyen duvelisib y umbralisib, que también se dirigen a las isoformas PI3K pero tienen diferentes perfiles de selectividad . La capacidad única de this compound de inhibir múltiples isoformas de PI3K lo convierte en una valiosa opción terapéutica para el tratamiento de diversas neoplasias hematológicas .
Actividad Biológica
Copanlisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly non-Hodgkin lymphoma (NHL). Its mechanism of action, clinical efficacy, safety profile, and pharmacodynamics have been extensively studied, providing insights into its biological activity.
This compound primarily targets the p110α and p110δ isoforms of PI3K, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This inhibition results in pro-apoptotic effects and reduced tumor growth across various cancer types. The compound has shown to modulate glucose metabolism and induce changes in tumor microenvironments, further contributing to its antitumor effects .
Phase I Studies
A pivotal phase I study demonstrated that this compound exhibits robust antitumor activity in patients with relapsed or refractory NHL. Among the 57 patients treated, the maximum tolerated dose (MTD) was established at 0.8 mg/kg. Notably, 33% of patients experienced a significant reduction in tumor uptake as measured by 18FDG-PET scans . The overall response rate (ORR) was particularly promising in patients with follicular lymphoma (FL), with a complete response (CR) observed in one patient and partial responses (PRs) in several others.
Combination Therapies
Recent studies have explored this compound's efficacy in combination with other agents. For instance, a phase I trial combining this compound with venetoclax for diffuse large B-cell lymphoma (DLBCL) reported an ORR of 8% with a median overall survival (OS) of 3.5 months . Another phase II study investigated the addition of this compound to ibrutinib or acalabrutinib for chronic lymphocytic leukemia (CLL), aiming to enhance treatment responses in relapsed or refractory settings .
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events. Commonly reported side effects include:
- Hyperglycemia : Observed in approximately 52.4% of patients.
- Fatigue : Reported by 46.0% of participants.
- Hypertension : Noted in 41.3% of cases .
These side effects are generally transient and can often be managed effectively during treatment.
Pharmacodynamics and Biomarkers
Pharmacodynamic studies have indicated that this compound treatment correlates with significant changes in biomarkers associated with the PI3K pathway. For example, alterations in phosphorylated AKT (pAKT) levels were observed alongside clinical responses, suggesting that monitoring these biomarkers may help predict patient outcomes .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A patient with endometrial carcinoma exhibiting both PIK3CA and PTEN mutations achieved a CR following treatment with this compound.
- Case Study 2 : In a cohort of NHL patients, all six individuals with FL responded positively to this compound treatment, demonstrating its potential as a frontline therapy for this subtype .
Summary Table: Key Findings on this compound
Study Type | Patient Population | MTD | ORR | Common AEs |
---|---|---|---|---|
Phase I | NHL patients | 0.8 mg/kg | Varies | Hyperglycemia, Fatigue |
Phase I Combination | R/R DLBCL | N/A | 8% | Serious AEs (not treatment-related) |
Phase II | CLL patients | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. How should researchers design preclinical studies to evaluate Copanlisib’s synergies with other targeted therapies (e.g., BCL2 inhibitors)?
- Methodological Guidance :
- Use cell line models (e.g., marginal zone lymphoma [MZL] cell lines) to test combination efficacy. Include dose-escalation matrices to identify synergistic concentrations .
- Employ assays like Annexin V/PI staining for apoptosis quantification and RNA sequencing to identify resistance pathways. Validate findings in primary patient-derived cells to enhance translational relevance .
- Key Considerations :
- Control for off-target effects by comparing this compound’s isoform selectivity (PI3Kα/δ vs. β/γ) using kinase profiling assays .
Q. What frameworks are recommended for formulating hypothesis-driven research questions in this compound studies?
- Methodological Guidance :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality. For example:
"Does intermittent dosing of this compound reduce gastrointestinal toxicity compared to continuous PI3K inhibition in xenograft models?" .
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical research:
- Population: Relapsed follicular lymphoma patients.
- Intervention: this compound + Venetoclax.
- Comparison: Monotherapy.
- Outcome: Progression-free survival .
Q. How can researchers ensure reproducibility in pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound?
- Methodological Guidance :
- Document intravenous dosing schedules (e.g., weekly administration) and plasma concentration monitoring via LC-MS/MS .
- Report IC₅₀ values for PI3K isoforms (e.g., PI3Kα: 0.5 nM, PI3Kδ: 0.7 nM) to enable cross-study comparisons .
- Data Reporting Standards :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental protocols in supplementary materials .
Advanced Research Questions
Q. What methodologies are effective for identifying and validating resistance mechanisms to this compound in lymphoma models?
- Methodological Guidance :
- Generate resistant cell lines via chronic exposure to this compound/Venetoclax. Use CRISPR-Cas9 screens to pinpoint genetic drivers (e.g., mutations in PIK3CA or BCL2 family genes) .
- Validate findings using patient-derived xenografts (PDXs) and correlate with clinical trial data to assess translational relevance .
- Analytical Tools :
- RNA-seq for pathway enrichment analysis (e.g., PI3K-AKT-mTOR vs. ER stress pathways) .
Q. How should researchers address discrepancies between preclinical efficacy and clinical outcomes in this compound trials?
- Methodological Guidance :
- Conduct retrospective meta-analyses of phase II/III trial data to identify confounding variables (e.g., patient heterogeneity, dosing schedules) .
- Use pharmacodynamic biomarkers (e.g., p-AKT suppression in tumor biopsies) to correlate drug exposure with response .
- Critical Appraisal :
- Apply the CASP checklist to evaluate data validity, including recruitment bias and contextual limitations in clinical studies .
Q. What strategies optimize the design of combination therapy trials involving this compound?
- Methodological Guidance :
- Use adaptive trial designs (e.g., Bayesian models) to dynamically adjust dosing based on toxicity/efficacy data .
- Incorporate translational endpoints (e.g., circulating tumor DNA analysis) to monitor clonal evolution during treatment .
- Ethical Considerations :
- Ensure informed consent forms clarify risks of combination toxicities (e.g., hyperglycemia, hypertension) using plain language .
Q. Data Management & Reporting
Q. How should researchers structure datasets for this compound studies to facilitate secondary analysis?
- Methodological Guidance :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Share raw proteomics/transcriptomics data via repositories like GEO or PRIDE.
- Annotate metadata with standardized terms (e.g., Cell Ontology for lymphoma subtypes) .
- Tools :
- Use REDCap or OpenClinique for secure, audit-compliant data collection in clinical studies .
Q. Comparative & Mechanistic Studies
Q. What experimental approaches differentiate this compound’s mechanism from other PI3K inhibitors (e.g., Idelalisib)?
- Methodological Guidance :
- Compare isoform inhibition profiles using kinase activity assays (Table 1).
- Evaluate toxicity profiles in murine models: this compound’s intermittent IV dosing vs. Idelalisib’s continuous oral administration .
Table 1 : Selectivity Profiles of PI3K Inhibitors
Inhibitor | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Administration Route |
---|---|---|---|
This compound | 0.5 | 0.7 | Intravenous |
Idelalisib | 820 | 2.5 | Oral |
Duvelisib | 1602 | 85 | Oral |
Data sourced from biochemical assays . |
Q. Ethical & Compliance Considerations
Q. How can researchers mitigate bias in participant recruitment for this compound trials?
- Methodological Guidance :
- Use stratified randomization based on biomarkers (e.g., PIK3CA mutation status) to ensure balanced cohorts .
- Disclose conflicts of interest (e.g., industry funding) in trial registries and publications .
Q. What are best practices for obtaining and documenting informed consent in this compound studies?
Propiedades
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032568-63-0 | |
Record name | Copanlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.